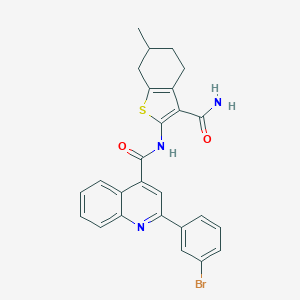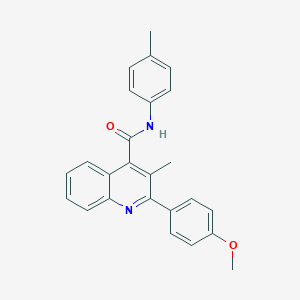![molecular formula C28H19ClINO4 B332816 4-((Z)-1-{4-[(2-CHLOROBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-(1-NAPHTHYL)-1,3-OXAZOL-5-ONE](/img/structure/B332816.png)
4-((Z)-1-{4-[(2-CHLOROBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-(1-NAPHTHYL)-1,3-OXAZOL-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((Z)-1-{4-[(2-CHLOROBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-(1-NAPHTHYL)-1,3-OXAZOL-5-ONE is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Z)-1-{4-[(2-CHLOROBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-(1-NAPHTHYL)-1,3-OXAZOL-5-ONE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Benzylidene Intermediate: This involves the reaction of 2-chlorobenzyl alcohol with 3-iodo-5-methoxybenzaldehyde under basic conditions to form the benzylidene intermediate.
Oxazole Ring Formation: The benzylidene intermediate is then reacted with 1-naphthylamine and a suitable carboxylic acid derivative to form the oxazole ring.
Final Product Formation: The final step involves the cyclization of the intermediate to form the desired this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-((Z)-1-{4-[(2-CHLOROBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-(1-NAPHTHYL)-1,3-OXAZOL-5-ONE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Halogenated positions can be substituted using nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-((Z)-1-{4-[(2-CHLOROBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-(1-NAPHTHYL)-1,3-OXAZOL-5-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((Z)-1-{4-[(2-CHLOROBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-(1-NAPHTHYL)-1,3-OXAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxybenzaldehyde: Similar structure but different functional groups.
4-[(4-chlorobenzyl)oxy]-4′-cyanoazobenzene: Another compound with a similar benzylidene structure but different substituents.
Uniqueness
4-((Z)-1-{4-[(2-CHLOROBENZYL)OXY]-3-IODO-5-METHOXYPHENYL}METHYLIDENE)-2-(1-NAPHTHYL)-1,3-OXAZOL-5-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
Molecular Formula |
C28H19ClINO4 |
|---|---|
Molecular Weight |
595.8 g/mol |
IUPAC Name |
(4Z)-4-[[4-[(2-chlorophenyl)methoxy]-3-iodo-5-methoxyphenyl]methylidene]-2-naphthalen-1-yl-1,3-oxazol-5-one |
InChI |
InChI=1S/C28H19ClINO4/c1-33-25-15-17(13-23(30)26(25)34-16-19-8-3-5-12-22(19)29)14-24-28(32)35-27(31-24)21-11-6-9-18-7-2-4-10-20(18)21/h2-15H,16H2,1H3/b24-14- |
InChI Key |
JELXRZJSBAUQHB-OYKKKHCWSA-N |
SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC4=CC=CC=C43)I)OCC5=CC=CC=C5Cl |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=C\2/C(=O)OC(=N2)C3=CC=CC4=CC=CC=C43)I)OCC5=CC=CC=C5Cl |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=C2C(=O)OC(=N2)C3=CC=CC4=CC=CC=C43)I)OCC5=CC=CC=C5Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(Butylsulfanyl)-6-(2-ethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B332733.png)
![3,4,5-triethoxy-N-[4-(1-naphthyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B332734.png)
![N-benzyl-5-(4-bromophenyl)-3-chloro-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B332735.png)

![6-Tert-butyl-2-[(2-phenylcyclopropanecarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B332741.png)

![propyl 2-[(2-methoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B332743.png)
![METHYL 2-({[2-(2-METHYLPHENYL)-4-QUINOLYL]CARBONYL}AMINO)BENZOATE](/img/structure/B332745.png)

![ETHYL (2Z)-5-(4-FLUOROPHENYL)-7-METHYL-3-OXO-2-{[4-(PROPAN-2-YL)PHENYL]METHYLIDENE}-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE](/img/structure/B332748.png)
![Ethyl 2-({[2-(2,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B332749.png)
![10-benzoyl-11-(4-ethoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B332752.png)
![2-(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acetamide](/img/structure/B332753.png)
![Methyl 2-[(cyclopropylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B332756.png)
